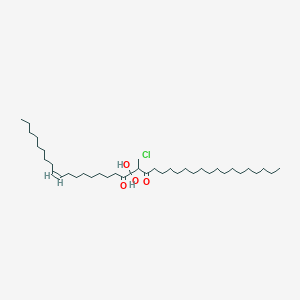
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, hydroxyl groups, and a long carbon chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .
化学反応の分析
Types of Reactions
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .
科学的研究の応用
Chemistry
In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
作用機序
The mechanism of action of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione include other long-chain alkenes with functional groups such as hydroxyl and chloromethyl groups. Examples include:
- (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione .
Uniqueness
The uniqueness of this compound lies in its specific configuration and the combination of functional groups.
生物活性
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound notable for its unique structure, which includes a chloromethyl group, hydroxyl groups, and an extended carbon chain. This compound has garnered attention in both the chemical and biological research communities due to its potential applications in drug development and as a model for studying molecular interactions in biological systems.
- Molecular Formula : C39H73ClO4
- Molecular Weight : 641.4 g/mol
- CAS Number : 1336935-05-7
Structure
The compound features:
- A long carbon chain (octatriacont) with a double bond.
- Hydroxyl groups that can participate in hydrogen bonding.
- A chloromethyl group that can engage in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The hydroxyl groups enhance solubility and may facilitate interactions with various biological targets.
Research Findings
- Cytotoxicity Studies : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, although detailed studies are required to elucidate the specific signaling cascades involved.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of bacteria and fungi. The presence of the chloromethyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against microbial cells.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications for metabolic disorders and cancer treatment.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, various concentrations of the compound were tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, demonstrating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione | Similar long-chain structure; different geometric isomer | Moderate cytotoxicity |
| (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione | Bromine instead of chlorine | Enhanced antimicrobial properties |
特性
CAS番号 |
1336935-05-7 |
|---|---|
分子式 |
C39H73ClO4 |
分子量 |
641.4 g/mol |
IUPAC名 |
[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17- |
InChIキー |
RDDRRJZMDSQIKB-ZPHPHTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















